Cas no 2248283-72-7 (Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate)
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6507984
- 2248283-72-7
- Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
- rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate
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- Inchi: 1S/C13H21N3O2/c1-13(2,3)18-12(17)10-6-14-5-9(10)11-7-15-8-16(11)4/h7-10,14H,5-6H2,1-4H3/t9-,10-/m1/s1
- InChI Key: XWNWOTOXMKTTLH-NXEZZACHSA-N
- SMILES: O(C(C)(C)C)C([C@@H]1CNC[C@H]1C1=CN=CN1C)=O
Computed Properties
- Exact Mass: 251.16337692g/mol
- Monoisotopic Mass: 251.16337692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 56.2Ų
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507984-0.05g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 0.05g |
$912.0 | 2025-03-14 | |
| Enamine | EN300-6507984-0.1g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 0.1g |
$956.0 | 2025-03-14 | |
| Enamine | EN300-6507984-0.25g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 0.25g |
$999.0 | 2025-03-14 | |
| Enamine | EN300-6507984-0.5g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 0.5g |
$1043.0 | 2025-03-14 | |
| Enamine | EN300-6507984-1.0g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-14 | |
| Enamine | EN300-6507984-2.5g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-14 | |
| Enamine | EN300-6507984-5.0g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 5.0g |
$3147.0 | 2025-03-14 | |
| Enamine | EN300-6507984-10.0g |
rac-tert-butyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate |
2248283-72-7 | 95.0% | 10.0g |
$4667.0 | 2025-03-14 |
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate
Introduction to Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248283-72-7)
Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate, with the CAS number 2248283-72-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activity and structural complexity, making it a subject of extensive study in drug discovery and development.
The molecular structure of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate features a pyrrolidine core appended with a tert-butyl group at the 3-position and a 3-methylimidazole moiety at the 4-position. The stereochemistry at the 3S and 4S positions adds an additional layer of complexity, which is crucial for its biological activity. This specific arrangement of functional groups and chiral centers makes it an intriguing candidate for further investigation in various therapeutic applications.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders, cardiovascular diseases, and inflammatory conditions. The unique structural features of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate suggest that it may have the potential to interact with multiple targets, thereby offering a multifaceted approach to therapeutic intervention.
One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Research has indicated that the pyrrolidine scaffold can interact with various neurotransmitter receptors and ion channels, which are implicated in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The presence of the 3-methylimidazole group further enhances its binding affinity to these targets, making it a promising candidate for further development.
The stereochemical configuration at the 3S and 4S positions is particularly noteworthy, as it has been shown to significantly influence the biological activity of similar compounds. Studies have demonstrated that enantiomerically pure compounds often exhibit higher potency and selectivity compared to their racemic counterparts. This is due to the precise fit between the stereocenter of the compound and the binding site on the target protein or receptor. The specific stereochemistry of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate may contribute to its unique pharmacological profile.
Another area where this compound shows promise is in the treatment of cardiovascular diseases. The pyrrolidine core has been identified as a key structural motif in several drugs that target cardiovascular-related enzymes and receptors. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure. By modulating the activity of ACE, Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate could potentially be developed into a novel antihypertensive agent.
In addition to its potential applications in neurological and cardiovascular diseases, this compound may also have therapeutic relevance in other areas such as inflammation and immunomodulation. The 3-methylimidazole group is known to have anti-inflammatory properties, which could make it useful in conditions such as rheumatoid arthritis or inflammatory bowel disease. Further research is needed to fully elucidate its mechanisms of action in these contexts.
The synthesis of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate presents several challenges due to its complex stereochemistry and multiple functional groups. However, advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration. These synthetic strategies are crucial for ensuring that the compound exhibits the expected biological activity.
Ongoing research is focused on exploring the pharmacological properties of this compound further. In vitro studies have shown promising results regarding its interaction with various biological targets, but more work is needed to understand its behavior in vivo. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models. These studies will provide valuable insights into its potential as a therapeutic agent.
The development of novel drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and medicine. The case of Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate exemplifies this collaborative effort. Chemists are responsible for designing and synthesizing new molecules with specific structural features, while biologists and pharmacologists evaluate their biological activity and mechanism of action. This synergy between different scientific disciplines is essential for bringing new drugs from bench to bedside.
In conclusion, Tert-butyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate (CAS No. 2248283-72-7) is a promising compound with significant potential in various therapeutic areas. Its unique structural features and stereochemistry make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new insights into its pharmacological properties, this compound may pave the way for novel treatments for neurological disorders, cardiovascular diseases, inflammation, and other conditions.
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